molecular formula C18H15ClN4O2 B13704537 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile

Cat. No.: B13704537
M. Wt: 354.8 g/mol
InChI Key: NEQYWYXGTJDAKR-UHFFFAOYSA-N
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Description

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine, followed by cyclization and further functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as tetrabutylammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different substituents .

Scientific Research Applications

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the biological context and the specific derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in research and development .

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile

InChI

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)

InChI Key

NEQYWYXGTJDAKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Origin of Product

United States

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